molecular formula C22H23NO4S2 B1663440 Zofenopril CAS No. 81872-10-8

Zofenopril

Cat. No.: B1663440
CAS No.: 81872-10-8
M. Wt: 429.6 g/mol
InChI Key: IAIDUHCBNLFXEF-MNEFBYGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zofenopril is a medication that protects the heart and helps reduce high blood pressure. It is an angiotensin-converting enzyme inhibitor. This compound is a prodrug, meaning it is converted into its active form, zofenoprilat, in the body. It was patented in 1978 and approved for medical use in 2000 .

Future Directions

Zofenopril has been shown to be effective in the management of hypertension both as monotherapy and in combination with a diuretic . Future research may focus on further understanding the benefits of this compound in different patient populations and conditions .

Preparation Methods

Zofenopril is synthesized through a series of chemical reactions. The synthetic route involves the preparation of the key intermediate, zofenoprilat, which is then esterified to form this compound. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield .

Chemical Reactions Analysis

Zofenopril undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of this compound results in the formation of its active metabolite, zofenoprilat. Oxidation reactions can lead to the formation of disulfides, while reduction reactions can convert disulfides back to thiols. Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents .

Scientific Research Applications

Zofenopril has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as an antihypertensive agent and has cardioprotective properties. It has been studied for its effects on the cardiovascular system, including its ability to improve endothelial function and protect against ischemia. In chemistry, this compound is used as a model compound for studying the mechanisms of angiotensin-converting enzyme inhibitors. In industry, it is used in the production of pharmaceuticals .

Comparison with Similar Compounds

Zofenopril is similar to other angiotensin-converting enzyme inhibitors, such as captopril, enalapril, lisinopril, and ramipril. this compound has some unique properties, including a higher lipophilicity and tissue penetration, a lower bradykinin-dependent effect, and a significant antioxidant effect. These properties contribute to its cardioprotective effects and make it a valuable option for the treatment of hypertension and cardiovascular diseases .

Properties

IUPAC Name

(2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4S2/c1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17/h2-11,15,18-19H,12-14H2,1H3,(H,25,26)/t15-,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIDUHCBNLFXEF-MNEFBYGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)O)SC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2C[C@H](C[C@H]2C(=O)O)SC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046640
Record name Zofenopril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81872-10-8
Record name Zofenopril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81872-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zofenopril [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081872108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zofenopril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13166
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zofenopril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZOFENOPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/290ZY759PI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zofenopril
Reactant of Route 2
Reactant of Route 2
Zofenopril
Reactant of Route 3
Zofenopril
Reactant of Route 4
Reactant of Route 4
Zofenopril
Reactant of Route 5
Zofenopril
Reactant of Route 6
Zofenopril

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.